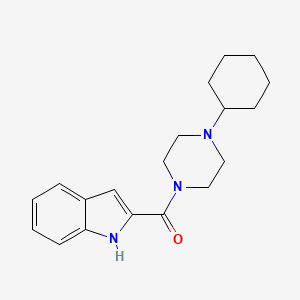

(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone

Description

Properties

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c23-19(18-14-15-6-4-5-9-17(15)20-18)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h4-6,9,14,16,20H,1-3,7-8,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKPYRLQIVIXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone typically involves the reaction of cyclohexylpiperazine with an indole derivative. One common method is the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole compound, which can then be further modified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that (4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis via mitochondrial pathways.

Antiviral Properties

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further exploration in the development of antiviral therapies, particularly against RNA viruses .

Neuropharmacological Effects

The piperazine component of the molecule suggests potential applications in neuropharmacology. It may interact with neurotransmitter systems, showing promise as an anxiolytic or antidepressant agent. Research is ongoing to elucidate its mechanism of action in modulating serotonin and dopamine receptors.

The compound has been subjected to extensive biological profiling to assess its activity against various targets. Initial findings indicate that it possesses anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

Synthesis of Novel Materials

In addition to biological applications, this compound serves as a building block for synthesizing novel organic materials. Its ability to undergo various chemical reactions allows for the development of complex organic molecules that can be used in polymer science or nanotechnology .

Photophysical Properties

The compound's unique structure may confer interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe in biochemical assays. Research into its electronic properties is ongoing, with potential applications in optoelectronic devices .

Case Studies

Mechanism of Action

The mechanism of action of (4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of receptor activity, enzyme inhibition, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s 4-position substituent significantly influences molecular properties. Below is a comparative analysis of key analogs:

Key Observations:

- Cyclohexyl vs.

- Fluorinated Derivatives : Fluorine substituents (e.g., 4-fluorobenzyl) improve metabolic stability and electron-withdrawing effects, which may optimize receptor binding kinetics .

- Methyl Substituent : Smaller groups like methyl reduce steric bulk, favoring solubility but possibly compromising receptor affinity due to weaker hydrophobic interactions .

Indole Moieties and Bioactivity

The indole scaffold is critical for interactions with cannabinoid (CB1) and histamine receptors. Comparisons with pyrrole derivatives reveal:

- Indole vs. Pyrrole: Indole-derived compounds exhibit higher CB1 receptor affinity than pyrrole analogs. For example, indole-based cannabinoids show nanomolar binding affinities, whereas pyrrole derivatives are 3–10 times less potent .

- Substituent Positioning : Modifications at the indole 1-position (e.g., 4-fluorobenzyl in Compound 56 ) can alter receptor selectivity. The target compound’s unsubstituted indole may favor broad-spectrum interactions.

Side Chain Mimicry and Receptor Binding

The cyclohexyl group in the target compound may mimic the optimal side chain length (4–6 carbons) observed in cannabinoid studies. For instance, Δ9-THC analogs with pentyl chains show maximal CB1 affinity, suggesting that the cyclohexyl group’s six-membered ring could similarly align with receptor hydrophobic pockets .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Common Name : this compound

- CAS Number : 1235114-72-3

- Molecular Weight : 311.4 g/mol

Biological Activity Overview

The compound exhibits a variety of biological activities, including:

- Antidepressant Effects : Research indicates that compounds with similar structures can exhibit serotonin receptor modulation, which is critical in treating depression and anxiety disorders.

- Anticancer Properties : Some studies suggest that indole derivatives can inhibit the proliferation of cancer cells, potentially through apoptosis induction.

- Neuroprotective Effects : The piperazine moiety is known for its neuroprotective properties, which may be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Serotonin Receptor Modulation : The compound may interact with serotonin receptors (5-HT receptors), influencing mood and behavior.

- Inhibition of Enzymatic Activity : Indole derivatives often exhibit inhibitory effects on various enzymes involved in cancer cell metabolism.

Data Table: Biological Activity Summary

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | , |

| Anticancer | Induction of apoptosis | , |

| Neuroprotective | Inhibition of oxidative stress | , |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of similar piperazine derivatives. The results showed significant improvement in depressive-like behaviors in animal models when treated with these compounds, suggesting potential for this compound in treating depression.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on human cancer cell lines demonstrated that indole-based compounds could significantly reduce cell viability. The mechanism was linked to the activation of apoptotic pathways, highlighting the potential therapeutic role of this compound in oncology.

Research Findings

Recent research has focused on the synthesis and biological evaluation of indole derivatives. The findings indicate that modifications to the piperazine ring can enhance the biological activity of indole compounds. For instance, specific substituents on the cyclohexyl group have been shown to increase affinity for serotonin receptors, thereby enhancing antidepressant effects.

Q & A

Q. What are the key synthetic steps and purification methods for (4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone?

The synthesis typically involves a multi-step coupling reaction. For example, the indole-2-carboxylic acid derivative is activated using coupling agents like EDCI/HOBt, followed by reaction with 4-cyclohexylpiperazine. Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients). Purity is confirmed by ¹H/¹³C NMR (e.g., indole proton resonances at δ 7.1–7.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Assign aromatic protons (indole core) and cyclohexyl/piperazine aliphatic signals.

- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 353.2) validate the molecular formula.

- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O bond ~1.22 Å) and confirms stereochemistry .

Q. How are common synthetic impurities identified and mitigated?

Impurities (e.g., unreacted intermediates or dealkylated byproducts) are detected via HPLC (C18 column, UV detection at 254 nm) or LC-MS. Adjusting reaction stoichiometry (e.g., excess piperazine derivative) and optimizing reaction time/temperature minimize side products .

Advanced Research Questions

Q. How can contradictory binding affinity data across receptor assays be resolved?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or receptor isoforms. Use orthogonal methods:

Q. What structural modifications enhance selectivity for histamine H1/H4 receptors?

- Cyclohexyl group : Replace with smaller substituents (e.g., cyclopropyl) to reduce steric hindrance.

- Indole core : Introduce electron-withdrawing groups (e.g., -Cl at position 5) to modulate π-π interactions. Validate via structure-activity relationship (SAR) studies and free-energy perturbation (FEP) simulations .

Q. How can thermal degradation pathways be analyzed to improve formulation stability?

- Differential scanning calorimetry (DSC) : Identifies melting points and polymorph transitions.

- Thermogravimetric analysis (TGA) : Monitors mass loss (e.g., decomposition above 200°C). Stabilize via co-crystallization or excipient screening (e.g., polyvinylpyrrolidone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.